molecular formula C21H14F7NO2 B11107489 N-[2-(2,2,3,3-tetrafluoropropoxy)-5-(trifluoromethyl)phenyl]naphthalene-1-carboxamide

N-[2-(2,2,3,3-tetrafluoropropoxy)-5-(trifluoromethyl)phenyl]naphthalene-1-carboxamide

Cat. No.: B11107489
M. Wt: 445.3 g/mol
InChI Key: QEGZEMGEBBNWRW-UHFFFAOYSA-N
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Description

N-[2-(2,2,3,3-tetrafluoropropoxy)-5-(trifluoromethyl)phenyl]naphthalene-1-carboxamide: is a synthetic organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a naphthalene core substituted with a carboxamide group and a phenyl ring bearing multiple fluorine atoms, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(2,2,3,3-tetrafluoropropoxy)-5-(trifluoromethyl)phenyl]naphthalene-1-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the naphthalene core: Starting with a naphthalene derivative, the core structure is prepared through Friedel-Crafts acylation or alkylation reactions.

    Introduction of the carboxamide group: The carboxamide group is introduced via amide bond formation, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).

    Substitution with fluorinated phenyl ring: The phenyl ring with fluorine substituents is attached through nucleophilic aromatic substitution reactions, using appropriate fluorinated precursors.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene core, leading to the formation of naphthoquinone derivatives.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine or alcohol derivative.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) under basic conditions.

Major Products:

    Oxidation: Naphthoquinone derivatives.

    Reduction: Amine or alcohol derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Biology: In biological research, the compound’s fluorinated groups make it useful for studying enzyme interactions and protein-ligand binding through techniques like fluorine-19 nuclear magnetic resonance (NMR) spectroscopy.

Industry: The compound’s unique properties make it suitable for use in the development of advanced materials, such as fluorinated polymers and coatings with enhanced chemical resistance.

Mechanism of Action

The mechanism of action of N-[2-(2,2,3,3-tetrafluoropropoxy)-5-(trifluoromethyl)phenyl]naphthalene-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated groups enhance the compound’s binding affinity and selectivity, allowing it to modulate biological pathways effectively. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • N-[2-(2,2,3,3-tetrafluoropropoxy)-5-(trifluoromethyl)phenyl]benzamide
  • N-[2-(2,2,3,3-tetrafluoropropoxy)-5-(trifluoromethyl)phenyl]anthracene-1-carboxamide
  • N-[2-(2,2,3,3-tetrafluoropropoxy)-5-(trifluoromethyl)phenyl]pyrene-1-carboxamide

Comparison: Compared to its analogs, N-[2-(2,2,3,3-tetrafluoropropoxy)-5-(trifluoromethyl)phenyl]naphthalene-1-carboxamide exhibits unique properties due to the naphthalene core, which imparts distinct electronic and steric effects. These differences can influence the compound’s reactivity, binding affinity, and overall performance in various applications.

Properties

Molecular Formula

C21H14F7NO2

Molecular Weight

445.3 g/mol

IUPAC Name

N-[2-(2,2,3,3-tetrafluoropropoxy)-5-(trifluoromethyl)phenyl]naphthalene-1-carboxamide

InChI

InChI=1S/C21H14F7NO2/c22-19(23)20(24,25)11-31-17-9-8-13(21(26,27)28)10-16(17)29-18(30)15-7-3-5-12-4-1-2-6-14(12)15/h1-10,19H,11H2,(H,29,30)

InChI Key

QEGZEMGEBBNWRW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=C(C=CC(=C3)C(F)(F)F)OCC(C(F)F)(F)F

Origin of Product

United States

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